molecular formula C9H13N3 B177401 2-Pyridin-3-yl-piperazine CAS No. 111781-56-7

2-Pyridin-3-yl-piperazine

Cat. No.: B177401
CAS No.: 111781-56-7
M. Wt: 163.22 g/mol
InChI Key: CGUDKJYHYOYXAQ-UHFFFAOYSA-N
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Description

2-Pyridin-3-yl-piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by a piperazine ring attached to a pyridine ring at the third position

Mechanism of Action

Target of Action

2-Pyridin-3-yl-piperazine is a chemical compound and a derivative of piperazine . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists . The α2-adrenergic receptor is a type of adrenergic receptor, and it plays a crucial role in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its activity as an α2-adrenergic receptor antagonist. By blocking these receptors, it can affect the adrenergic system, which plays a key role in responses such as the fight-or-flight response, regulation of heart rate, smooth muscle relaxation, and more. The specific pathways and downstream effects may vary depending on the specific derivative of this compound and its pharmacological properties .

Pharmacokinetics

Piperazine derivatives are generally known to have good bioavailability and can cross the blood-brain barrier, which makes them effective for targeting central nervous system receptors .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the physiological systems in which these targets are involved. As an α2-adrenergic receptor antagonist, it could potentially lead to increased release of neurotransmitters like adrenaline and noradrenaline, resulting in various physiological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridin-3-yl-piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of parallel solid-phase synthesis and photocatalytic synthesis has also been reported for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Pyridin-3-yl-piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

2-Pyridin-3-yl-piperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-(2-Pyridinyl)piperazine
  • 1-(3-Fluoro-2-pyridinyl)piperazine
  • Azaperone
  • Atevirdine
  • Delavirdine
  • Mirtazapine

Comparison: 2-Pyridin-3-yl-piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct biological activities. Compared to other similar compounds, it exhibits a unique profile of receptor binding and pharmacological effects .

Biological Activity

2-Pyridin-3-yl-piperazine is a piperazine derivative characterized by a piperazine ring attached to a pyridine ring at the third position. This unique structure imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Research has focused on its potential therapeutic applications, including antipsychotic, antidepressant, and antiretroviral effects, as well as its antimicrobial properties.

This compound has a molecular formula of C10_{10}H12_{12}N2_2 and a molecular weight of 160.22 g/mol. Its structure allows it to interact with various biological targets, particularly receptors in the central nervous system.

The compound primarily acts as an α2-adrenergic receptor antagonist , influencing the adrenergic system. This action can lead to increased release of neurotransmitters such as adrenaline and noradrenaline, which are critical for various physiological responses including mood regulation and pain modulation.

Biochemical Pathways

Research indicates that this compound interacts with several enzymes and proteins, potentially affecting cell signaling pathways and gene expression. Its ability to cross the blood-brain barrier enhances its effectiveness in targeting central nervous system receptors.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : Studies have shown that derivatives exhibit significant antibacterial and antifungal properties against various pathogens, including Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Recent investigations have demonstrated that certain derivatives possess anticancer properties, outperforming established drugs like imatinib against human lung cancer cell lines (A549) .
  • Antinociceptive Effects : Some studies suggest potential use in pain management due to its analgesic properties.

Case Studies

  • Anticancer Properties : A study evaluated various pyridin-3-yl-piperazine derivatives for anticancer activity. Results indicated that these compounds exhibited higher efficacy than imatinib in inhibiting the growth of A549 cells, with IC50_{50} values significantly lower than those of traditional chemotherapeutics .
  • Antimicrobial Efficacy : Another study reported that this compound derivatives showed potent antibacterial activity against both aquatic bacterial species and clinically relevant pathogens, with some compounds displaying better activity than commercial antibiotics.

Comparative Analysis

The following table compares this compound with similar compounds regarding their biological activities:

CompoundAnticancer ActivityAntimicrobial ActivityOther Notable Effects
This compoundHighHighAntidepressant potential
1-(2-Pyridinyl)piperazineModerateModerateLimited CNS effects
MirtazapineModerateLowAntidepressant
DelavirdineHighModerateAntiretroviral

Pharmacokinetics

Piperazine derivatives like this compound typically exhibit good bioavailability. They can be metabolized effectively in vivo, with studies indicating rapid clearance from systemic circulation while maintaining efficacy at target sites.

Future Directions

Ongoing research aims to explore the full therapeutic potential of this compound derivatives. Areas of interest include:

  • Development of novel formulations for enhanced bioavailability.
  • Investigation into combination therapies for improved efficacy against resistant strains of bacteria and cancer cells.

Properties

IUPAC Name

2-pyridin-3-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-2-8(6-10-3-1)9-7-11-4-5-12-9/h1-3,6,9,11-12H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUDKJYHYOYXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397670
Record name 2-Pyridin-3-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111781-56-7
Record name 2-(3-Pyridinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111781-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridin-3-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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